molecular formula C12H15ClN2 B13048989 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl

2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl

Cat. No.: B13048989
M. Wt: 222.71 g/mol
InChI Key: HXAJXHRCNDSRML-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole HCl is a tetrahydro-β-carboline (THβC) derivative characterized by a partially saturated pyridoindole core with a methyl substituent at the 2-position and a hydrochloride salt. This scaffold is structurally related to natural β-carbolines, which are known for diverse pharmacological activities, including neuroactive, anticancer, and antimicrobial effects . The compound’s core structure enables versatile functionalization at positions 1, 2, and 3, influencing its physicochemical and biological properties. For instance, the methyl group enhances lipophilicity, while the HCl salt improves aqueous solubility .

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-5,13H,6-8H2,1H3;1H

InChI Key

HXAJXHRCNDSRML-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)NC3=CC=CC=C23.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-methyltryptamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Pictet-Spengler cyclization to form the desired tetrahydro-β-carboline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield β-carboline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride involves its interaction with specific molecular targets. It has been shown to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 2-methyl-THβC derivatives are strongly influenced by substituent modifications. Below is a comparative analysis with key analogues:

RSL3 (Methyl 2-(2-Chloroacetyl)-1-(4-(Methoxycarbonyl)phenyl)-THβC-3-carboxylate)

  • Structure : Features chloroacetyl and (methoxycarbonyl)phenyl groups at positions 2 and 1, respectively .
  • Bioactivity : A potent GPX4 inhibitor (IC₅₀ = 100 nM) that induces ferroptosis by disrupting glutathione synthesis .
  • Structural Insight : The dihedral angle between the indole plane and (methoxycarbonyl)phenyl group is 82.4°, similar to nitrophenyl-substituted analogues (85.9°), suggesting steric effects dictate binding .
  • Synthesis : Prepared via substitution reactions with yields dependent on steric and electronic factors .

TRPV1 Antagonists (Triazole-THβC Derivatives)

  • Structure : Incorporates triazole moieties at position 1 or 2 .
  • Bioactivity : Exhibit superior antagonism of capsaicin-induced TRPV1 activation compared to dihydroindole analogues (e.g., 10-fold higher potency). SAR studies highlight the necessity of the THβC core for activity .
  • Key Compound : 2-((1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-THβC (5a) shows 75% purity and moderate yields (69–75%) via ultrasound-assisted synthesis .

Tetrazole Hybrids (e.g., Compound 14c)

  • Structure : 2-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)-THβC .
  • Synthesis: Achieved via a one-pot reaction of THβC, 4-chlorobenzaldehyde, tert-butyl isocyanide, and TMSN₃ in methanol (66% yield) .
  • Applications : Explored for antimicrobial and antiproliferative activities, though specific IC₅₀ values are pending .

Nitrophenyl Derivatives (e.g., 1-(2-Nitrophenyl)-THβC)

  • Structure : Nitrophenyl group at position 1 .
  • Bioactivity : Evaluated as thyroid iodine transport inhibitors. NMR data (δ 7.57–8.33 ppm for aromatic protons) confirm structural stability .
  • Synthesis : Hydrogenation and diastereoselective routes yield stereoisomers with varying activities .

Natural Analogues (e.g., Harmaline)

  • Structure : 7-Methoxy-THβC isolated from Peganum harmala .
  • Bioactivity : Acts as a plant growth regulator, enhancing wheat yield by 15–20% in field trials .

Comparative Data Table

Compound Name Substituents Target/Activity IC₅₀/EC₅₀ Synthesis Yield Key Reference
2-Methyl-THβC HCl 2-Methyl, HCl salt N/A (Scaffold for derivatization) N/A 60–70%*
RSL3 2-Chloroacetyl, 1-(Methoxycarbonyl)phenyl GPX4 inhibitor 100 nM 50–60%
TRPV1 Antagonist (5a) 1-(2,6-Dimethylphenyl)-tetrazolylmethyl TRPV1 antagonist N/A 75%
Compound 14c 2-(tert-Butyl-tetrazolyl)(4-Cl-Ph)methyl Antimicrobial N/A 66%
1-(2-Nitrophenyl)-THβC (229) 1-(2-Nitrophenyl) Thyroid inhibitor N/A 29%
Harmaline 7-Methoxy Plant growth regulator N/A Natural isolate

*Estimated based on analogous procedures .

Key Findings and Insights

Structural Flexibility : Substituents at positions 1 and 2 significantly modulate bioactivity. For example, bulky groups (e.g., nitrophenyl) enhance receptor binding via steric effects, while polar groups (e.g., tetrazole) improve solubility .

Synthetic Efficiency : Ultrasound-assisted methods achieve higher yields (75%) compared to traditional column chromatography (50–60%) . Diastereoselective synthesis remains challenging but critical for stereospecific drug design .

Pharmacological Diversity : The THβC scaffold is adaptable to multiple targets (GPX4, TRPV1, thyroid transporters), underscoring its versatility in medicinal chemistry .

Biological Activity

2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (CAS No. 59156-98-8) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies derived from various research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is C12H12N2O, with a molecular weight of 200.24 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
CAS Number59156-98-8
Boiling PointNot available
Purity>95% (HPLC)

Anticancer Activity

Recent studies have indicated that indole derivatives, including 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, exhibit significant anticancer properties. A review highlighted the potential of indole compounds in oncology, emphasizing their ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that compounds related to the pyridoindole structure showed promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Induced apoptosis with an IC50 value of approximately 18.7 μM.
  • HepG2 (Liver Cancer) : Showed significant antiproliferative effects with IC50 values around 14.8 μM.

Table 2: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MCF-718.7Apoptosis induction
HepG214.8Cell cycle arrest at G2/M phase

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of pyridoindole compounds resulted in:

  • Reduction of oxidative stress markers .
  • Improvement in cognitive function as assessed through behavioral tests.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. A study reported that related indole compounds exhibited fungicidal activity against several fungal strains.

Table 3: Antimicrobial Activity

PathogenActivity
Candida albicansModerate
Aspergillus nigerHigh

The biological activity of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is attributed to several mechanisms:

  • Apoptosis Induction : Modulates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest : Inhibits progression through the G2/M phase.
  • Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.

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